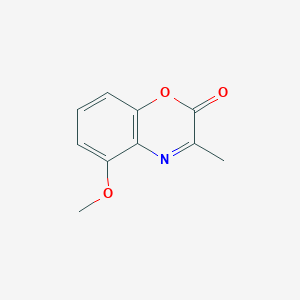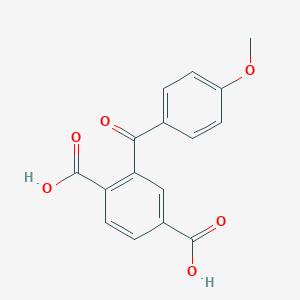propanedioate CAS No. 827044-76-8](/img/structure/B14228060.png)
Diethyl [acetyl(pent-4-en-1-yl)amino](prop-1-en-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl acetyl(pent-4-en-1-yl)aminopropanedioate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including an acetyl group, a pent-4-en-1-yl group, and a prop-1-en-1-yl group, all attached to a propanedioate backbone. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl acetyl(pent-4-en-1-yl)aminopropanedioate typically involves multi-step organic reactions. One common method involves the reaction of diethyl malonate with acetyl chloride to form diethyl acetylmalonate. This intermediate is then reacted with pent-4-en-1-amine under controlled conditions to introduce the pent-4-en-1-yl group. Finally, the prop-1-en-1-yl group is introduced through a reaction with prop-1-en-1-yl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl acetyl(pent-4-en-1-yl)aminopropanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Diethyl acetyl(pent-4-en-1-yl)aminopropanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl acetyl(pent-4-en-1-yl)aminopropanedioate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate
- Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate
Uniqueness
Diethyl acetyl(pent-4-en-1-yl)aminopropanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
827044-76-8 |
|---|---|
Formule moléculaire |
C17H27NO5 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
diethyl 2-[acetyl(pent-4-enyl)amino]-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C17H27NO5/c1-6-10-11-13-18(14(5)19)17(12-7-2,15(20)22-8-3)16(21)23-9-4/h6-7,12H,1,8-11,13H2,2-5H3 |
Clé InChI |
UJGBSWQYQSCEQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C=CC)(C(=O)OCC)N(CCCC=C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)
![2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate](/img/structure/B14227984.png)



![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)


![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)

![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
